N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
Historical Context and Scientific Development
The benzothiazole scaffold has been a cornerstone of medicinal chemistry since its first isolation from natural sources in the late 19th century. Early research identified its heterocyclic structure—a benzene ring fused to a thiazole moiety—as a versatile platform for drug design. By the mid-20th century, synthetic advancements enabled the development of clinically significant derivatives such as riluzole (for amyotrophic lateral sclerosis) and ethoxzolamide (for glaucoma), highlighting the scaffold's pharmacological adaptability. The integration of benzamide groups into benzothiazole systems emerged as a strategic innovation in the 1990s, driven by the need to enhance target selectivity and metabolic stability. For example, the introduction of the benzamide moiety in zopolrestat improved its efficacy as an aldose reductase inhibitor for diabetic complications.
The compound N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride represents a modern iteration of this hybrid architecture. Its synthesis builds upon Jacobsen cyclization methodologies, where thiobenzamide intermediates are treated with potassium ferricyanide under alkaline conditions to form the benzothiazole core. Subsequent functionalization with trimethoxybenzamide and dimethylaminopropyl groups reflects decades of structure-activity relationship (SAR) studies aimed at optimizing electronic and steric properties for biological engagement.
Significance in Contemporary Medicinal Chemistry Research
Benzothiazole-benzamide hybrids have garnered attention for their dual capacity to interact with enzymatic and receptor targets. The trimethoxy substitution pattern on the benzamide ring, as seen in the subject compound, is known to enhance π-π stacking interactions with hydrophobic pockets in oxidoreductases such as NAD(P)H:quinone oxidoreductase 2 (NQO2). Concurrently, the dimethylaminopropyl chain introduces basicity and solubility, facilitating membrane permeation—a critical factor in central nervous system (CNS)-targeted therapies.
Recent studies have highlighted the role of such compounds in modulating oxidative stress pathways. For instance, trimethoxy-substituted benzothiazole carboxamides demonstrate potent free radical scavenging activity, as evidenced by their performance in 1,1-diphenyl-2-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays. These properties are particularly relevant in neurodegenerative and oncological contexts, where redox imbalance is a hallmark of disease progression.
Structural Relevance in Heterocyclic Chemistry
The planar benzothiazole nucleus, with its sulfur and nitrogen heteroatoms, provides a rigid framework that favors intercalation into biological macromolecules. In the subject compound, this scaffold is further stabilized by:
- Electron-donating methoxy groups at the 3, 4, and 5 positions of the benzamide ring, which increase electron density and facilitate hydrogen bonding with polar residues.
- A 4-methyl substituent on the benzothiazole ring, which enhances hydrophobic interactions without introducing steric hindrance.
- A protonatable dimethylamino group on the propyl chain, enabling pH-dependent solubility and potential ionic interactions with anionic targets.
Synthetic routes to this compound typically involve multi-step sequences:
- Formation of the benzothiazole core via cyclization of thiobenzamides using potassium ferricyanide.
- N-alkylation of the benzothiazole nitrogen with 3-(dimethylamino)propyl chloride.
- Coupling of the functionalized benzothiazole with 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions.
- Salt formation with hydrochloric acid to improve crystallinity and stability.
Research Objectives and Scope
Current investigations into This compound focus on three primary areas:
- Enzyme inhibition profiling : Evaluating its activity against NQO2, carbonic anhydrases, and tyrosine kinases, given the historical precedence of benzothiazoles in these target classes.
- Antioxidant capacity quantification : Expanding on preliminary findings that trihydroxy/methoxy benzothiazole derivatives outperform traditional antioxidants like butylated hydroxytoluene (BHT) in radical scavenging assays.
- Structural optimization : Systematic variation of the methoxy and alkylamino substituents to refine pharmacokinetic properties while maintaining efficacy.
Ongoing work employs computational methods, including density functional theory (DFT), to model the compound's electronic configuration and predict binding modes. These efforts aim to bridge the gap between in vitro potency and in vivo bioavailability, addressing challenges such as first-pass metabolism and blood-brain barrier penetration.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S.ClH/c1-15-9-7-10-19-20(15)24-23(31-19)26(12-8-11-25(2)3)22(27)16-13-17(28-4)21(30-6)18(14-16)29-5;/h7,9-10,13-14H,8,11-12H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISGTMLPHUMPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
-
Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(dimethylamino)propylamine to yield the benzamide derivative.
-
Introduction of the Benzo[d]thiazolyl Group: : The benzo[d]thiazolyl moiety is introduced through a coupling reaction. This involves the reaction of the benzamide derivative with 4-methylbenzo[d]thiazol-2-amine under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
-
Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino propyl group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazolyl moiety, potentially yielding amine derivatives.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives. Substitution reactions would result in various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit significant antitumor properties. Specifically, derivatives of benzothiazole have been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves metabolic transformations leading to the generation of cytotoxic electrophilic species that can damage cellular components .
Cytotoxic Mechanisms
Studies have demonstrated that the metabolic pathways involving N-oxidation and N-acetylation play crucial roles in the cytotoxic effects of benzothiazole derivatives. These transformations are mediated by cytochrome P450 enzymes, which convert these compounds into active metabolites . The specific structure of N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride may enhance its potency as an antitumor agent due to the presence of multiple functional groups that facilitate interactions with biological targets.
Neuropharmacology
Potential for Neurological Applications
The dimethylamino group in this compound suggests potential applications in neuropharmacology. Compounds with similar structural features have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This could position this compound as a candidate for developing treatments for neurological disorders such as depression or anxiety .
Environmental Science
Biodegradation Studies
The environmental impact of benzothiazole derivatives has garnered attention due to their presence in wastewater and potential toxicity to aquatic life. Research has focused on the biodegradation pathways of these compounds in treatment wetlands, where their removal efficiency can be significantly influenced by environmental factors such as vegetation and sunlight exposure . Understanding these pathways is crucial for developing effective remediation strategies.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound involves multi-step reactions that typically include amination and coupling reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-3,4,
Biological Activity
N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, a compound with the CAS number 1216463-45-4, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological activity, examining its mechanisms, efficacy in various biological systems, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 480.0 g/mol. The compound features a complex structure that includes a dimethylamino group, methoxy groups, and a benzothiazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1216463-45-4 |
| Molecular Formula | C23H30ClN3O4S |
| Molecular Weight | 480.0 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Biological Activity | Antitumor properties |
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and benzothiazole moieties exhibit significant antitumor properties. For instance, derivatives of benzothiazole have shown promising results in inhibiting cancer cell proliferation. The presence of electron-donating groups like methyl at specific positions enhances their cytotoxic activity against various cancer cell lines.
- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which play crucial roles in regulating cell survival and death pathways.
- Efficacy : In vitro studies have demonstrated that related thiazole compounds exhibit IC50 values lower than standard chemotherapeutic agents such as doxorubicin, suggesting a potential for development as effective anticancer drugs .
Study 1: Cytotoxicity Evaluation
A study investigated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.
- Findings : The compound demonstrated an IC50 value of approximately 1.61 µg/mL against A-431 cells.
- : This suggests that the compound could be further optimized for enhanced efficacy in cancer therapy.
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the thiazole ring significantly affect biological activity. Compounds with substitutions at the 4-position of the phenyl ring showed increased cytotoxicity.
| Compound ID | Structure | IC50 (µg/mL) | Activity Level |
|---|---|---|---|
| Compound 1 | Benzothiazole with methyl group | 1.61 | High |
| Compound 2 | Benzothiazole without methyl group | 3.98 | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[d]thiazole Core
Compound 1052530-89-8 (CAS: 1052530-89-8)
- Structure: N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride .
- Key Differences :
- Replaces the 4-methyl group on the benzo[d]thiazole with a 4-methoxy substituent.
- Uses a benzo[d]thiazole-2-carboxamide instead of a trimethoxybenzamide.
- The carboxamide linkage (vs. benzamide) could modify hydrogen-bonding interactions.
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (Compound 22)
- Structure: Features a benzimidazole core with a cyano group and 3,4,5-trimethoxybenzamide .
- Key Differences: Replaces benzo[d]thiazole with benzimidazole, a nitrogen-rich heterocycle. Introduces a cyano group, enhancing electronic withdrawal.
- Implications: Benzimidazole’s dual nitrogen atoms may engage in stronger π-π stacking or ionic interactions. The cyano group could reduce solubility but improve metabolic stability.
Side Chain and Functional Group Modifications
(S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxyphenylthioamido)propyl)thiazole-4-carbothioamide (Compound 83)
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Trimethoxybenzamide vs. Carboxamide : The trimethoxybenzamide in the target compound likely improves hydrophobic interactions compared to the carboxamide in 1052530-89-8, as evidenced by its higher molecular weight and extended aromatic surface .
- Heterocycle Impact : Benzo[d]thiazole (target) vs. benzimidazole (Compound 22) alters electronic properties; benzimidazole’s basic nitrogen may favor interactions with acidic residues in enzymes like topoisomerases .
- Side Chain Design: The dimethylaminopropyl group in the target compound offers pH-dependent solubility, whereas Compound 83’s difluorocyclohexyl-thiazole side chain prioritizes lipophilicity for CNS targets .
Q & A
Basic: What are the standard synthetic routes for N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride?
The compound is synthesized via multi-step organic reactions, including amide coupling and thiazole ring formation . For example:
- Amide formation : React 3,4,5-trimethoxybenzoyl chloride with a thiazole-amine derivative (e.g., 4-methylbenzo[d]thiazol-2-amine) in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .
- Alkylation : Introduce the dimethylaminopropyl group via nucleophilic substitution, using reagents like 3-(dimethylamino)propyl chloride in the presence of NaH or K2CO3 .
- Hydrochloride salt formation : Treat the free base with HCl in ethanol or ether .
Key validation : Confirm intermediates via ¹H/¹³C NMR (e.g., δ 3.72–3.80 ppm for trimethoxy groups ) and HPLC purity (>98% ).
Basic: Which analytical techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Assign methoxy (δ ~3.7–3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and thiazole carbons (δ 150–170 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 550–600 for [M+H]⁺) and isotopic patterns .
- HPLC : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced: How can reaction yields be optimized during synthesis?
- Catalyst selection : Use coupling agents like HOBt/EDCI for amide bonds to reduce racemization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acyl chloride formation) to minimize side reactions .
Example : Refluxing in THF for 12 hours increased yields of analogous thiazole-carboxamides to >70% .
Advanced: How are structure-activity relationships (SAR) studied for this compound?
- Substituent variation : Modify the benzamide (e.g., methoxy vs. hydroxy groups) or thiazole (e.g., methyl vs. trifluoromethyl) moieties .
- Biological assays : Test analogues in kinase inhibition or cytotoxicity assays (e.g., IC50 values in cancer cell lines) .
- Computational modeling : Use docking studies to correlate substituent effects with target binding (e.g., CYP3A4 inhibition ).
Advanced: How to resolve discrepancies in spectral data during characterization?
- Impurity analysis : Use preparative TLC or column chromatography to isolate byproducts (e.g., unreacted starting materials ).
- Isotopic labeling : Confirm ambiguous NMR signals via deuterated solvents or 2D NMR (e.g., HSQC, HMBC ).
- Cross-validation : Compare experimental MS/MS fragments with theoretical predictions .
Advanced: What methodologies assess stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light sensitivity : Store samples in amber vials and test under UV/visible light .
Advanced: How is stereochemical integrity ensured during synthesis?
- Chiral chromatography : Resolve enantiomers using columns like Chiralpak AD-H .
- Circular dichroism (CD) : Confirm absolute configuration of chiral centers (e.g., dimethylaminopropyl group ).
- Asymmetric synthesis : Employ enantiopure starting materials (e.g., L-valine derivatives ).
Advanced: How to achieve >99% purity for pharmacological studies?
- Recrystallization : Use solvent pairs like ethyl acetate/hexane .
- Preparative HPLC : Optimize gradients for baseline separation of impurities .
- Ion-exchange chromatography : Remove residual salts after hydrochloride formation .
Advanced: How are in vitro biological activities evaluated?
- Kinase inhibition assays : Measure IC50 against targets like EGFR or VEGFR2 using fluorescence-based kits .
- Cell viability assays : Use MTT or ATP-lite in cancer lines (e.g., MCF-7, HepG2) .
- Membrane permeability : Perform Caco-2 monolayer studies to predict oral bioavailability .
Advanced: How to design derivatives with improved metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
